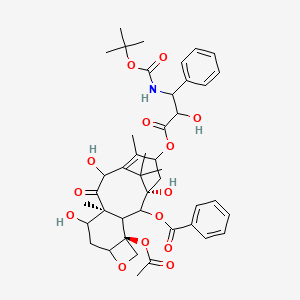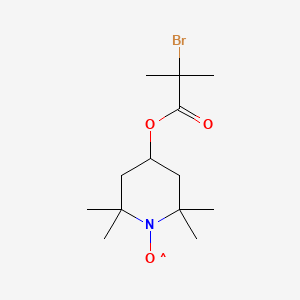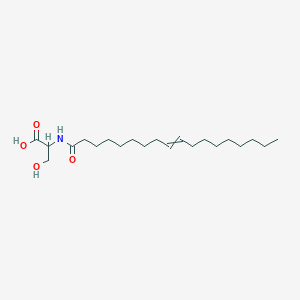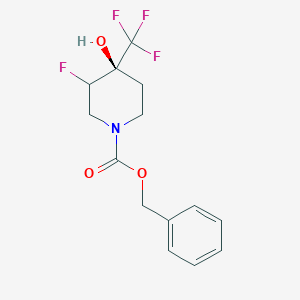
4-epi-Docetaxel;7-Epidocetaxel;7-Epitaxotere
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-EPI-DOCETAXEL is a stereoisomer of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is a major impurity of docetaxel and has been studied for its antitumor properties and toxicity. While it shares some similarities with docetaxel, 7-EPI-DOCETAXEL exhibits distinct chemical and biological characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-DOCETAXEL involves the epimerization of docetaxel at the C7 position. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of high-performance liquid chromatography (HPLC) to detect and isolate 7-EPI-DOCETAXEL from docetaxel .
Industrial Production Methods: Industrial production of 7-EPI-DOCETAXEL typically involves the large-scale synthesis of docetaxel followed by the separation and purification of 7-EPI-DOCETAXEL. This process requires advanced chromatographic techniques and stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-EPI-DOCETAXEL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 7-EPI-DOCETAXEL include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 7-EPI-DOCETAXEL include various derivatives with enhanced antitumor properties. These derivatives are often evaluated for their potential use in cancer therapy and other medical applications .
Applications De Recherche Scientifique
7-EPI-DOCETAXEL has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying stereoisomerism and epimerization processes. In biology and medicine, 7-EPI-DOCETAXEL is investigated for its antitumor properties and potential use in cancer therapy. It has been shown to exhibit comparable in vitro anti-cancer effects to docetaxel, although its in vivo antitumor effectiveness is generally inferior . Additionally, 7-EPI-DOCETAXEL is used in the development of drug formulations and delivery systems, such as docetaxel-loaded albumin nanoparticles .
Mécanisme D'action
The mechanism of action of 7-EPI-DOCETAXEL is similar to that of docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This inhibition of microtubule dynamics disrupts cell division and leads to cell death. The molecular targets of 7-EPI-DOCETAXEL include tubulin, a protein that forms the structural component of microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-EPI-DOCETAXEL include docetaxel, paclitaxel, and other taxane derivatives. These compounds share a common mechanism of action and are used in cancer therapy.
Uniqueness: 7-EPI-DOCETAXEL is unique due to its specific stereoisomeric configuration, which results in distinct chemical and biological properties. While it exhibits similar in vitro anti-cancer effects to docetaxel, its in vivo antitumor effectiveness is generally inferior . This uniqueness makes 7-EPI-DOCETAXEL a valuable compound for studying the effects of stereoisomerism on drug activity and toxicity.
Propriétés
Formule moléculaire |
C43H53NO14 |
|---|---|
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
[(1S,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43-/m1/s1 |
Clé InChI |
ZDZOTLJHXYCWBA-GSPNINMRSA-N |
SMILES isomérique |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)

![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)

![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)


